molecular formula C7H12OS B3381435 Cyclohexanone, 4-(methylthio)- CAS No. 23510-98-7

Cyclohexanone, 4-(methylthio)-

Cat. No.: B3381435
CAS No.: 23510-98-7
M. Wt: 144.24 g/mol
InChI Key: YHXHISIUWJDEDK-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-(methylthio)- is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group . It is a colorless, oily liquid .


Synthesis Analysis

The synthesis of cyclohexanone is simple. First, sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid. Second, hypochlorous acid is added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction . After cyclohexanone is synthesized, it must be separated from by-products. In order for it to be separated out, sodium chloride is added to the mixture. The sodium chloride will salt out the cyclohexanone from the aqueous layer .


Molecular Structure Analysis

Cyclohexanone, 4-(methylthio)- has the molecular formula C7H12O . The molar Kerr constants were measured, and the dipole moments were determined, for α-methylthioacetone and α-methylthiocyclohexanone .


Physical and Chemical Properties Analysis

Cyclohexanone is a colorless to pale yellow oily liquid with an acetone-like odor. It is mainly used as an intermediate in the production of nylon. Its formula is C6H10O and its molar mass is 98.15 g/mol . It is not soluble in water, but readily soluble in common organic solvents like acetone, ethanol, and benzene .

Scientific Research Applications

Catalysis and Reaction Mechanisms

Cyclohexanone and its derivatives, such as 4-methylthio-substituted variants, are significant in the field of catalysis. Research by Tanaka et al. (1974) on the competitive hydrogenation of cyclohexanone and its methyl-substituted derivatives over Group VIII metal catalysts highlights the influence of substituents on reactivity, where methyl-substituted ketones exhibited less reactivity than cyclohexanone. This study suggests that steric hindrance significantly affects the hydrogenation rate, which is critical in understanding catalytic processes (Tanaka et al., 1974).

Stereochemistry and Conformation

The study of stereochemistry and molecular conformations is another area where cyclohexanone derivatives like 4-(methylthio)-cyclohexanone are essential. Fraser and Faibish (1995) measured the equilibrium constant for equatorial to axial conformers of 2-methylthio-cyclohexanone, finding a significant axial preference. This finding has implications for understanding molecular interactions and conformational preferences in organic compounds (Fraser & Faibish, 1995).

Synthesis and Chemical Reactions

In synthetic chemistry, cyclohexanone derivatives are used as intermediates or reactants. Muraoka et al. (1975) demonstrated the synthesis of 1,3-thiazine-2,4-dithiones by reacting cyclohexanone, 4-methylcyclohexanone, and other compounds with carbon disulfide, showing the versatility of these compounds in organic synthesis (Muraoka et al., 1975).

Molecular and Crystal Structures

The molecular and crystal structures of cyclohexanone derivatives are of interest in structural chemistry. Kutulya et al. (2008) determined the molecular and crystal structures of a 4-hydroxy derivative of cyclohexanone, providing insights into the structural aspects and hydrogen bonding of such compounds (Kutulya et al., 2008).

Biocatalysis and Organic Synthesis

Cyclohexanone monooxygenase, an enzyme that acts on cyclohexanone, is significant in biocatalysis. Stewart et al. (1998) reported the expression of cyclohexanone monooxygenase in baker's yeast(Saccharomyces cerevisiae), demonstrating its use for asymmetric Baeyer−Villiger oxidations. This "designer yeast" approach combines the benefits of purified enzymes with the simplicity of whole-cell reactions, offering a novel method for producing enantiomerically pure products from cyclohexanone derivatives (Stewart et al., 1998).

Quantum Chemistry and Spectral Analysis

Cyclohexanone and its derivatives are also studied in the field of quantum chemistry. Amalanathan et al. (2008) conducted vibrational analysis of 2,6-bis(p-methyl benzylidene cyclohexanone) using NIR FT-Raman and FT-IR spectroscopy. Their research, which included molecular computations, helps in understanding the vibrational properties and electronic structures of cyclohexanone derivatives (Amalanathan et al., 2008).

Environmental and Industrial Applications

The industrial significance of cyclohexanone derivatives, particularly in catalysis and environmental applications, is highlighted by Besson et al. (2005). They studied the catalytic oxidation of cyclohexanone to dicarboxylic acids using synthetic carbons, focusing on the effects of various factors like solvents and metal supports. This research is relevant for understanding the industrial processes involving cyclohexanone derivatives (Besson et al., 2005).

Mechanism of Action

Cyclohexanone is a six-carbon cyclic molecule with a ketone functional group . It is considered as a cyclic ketone, which are organic compounds containing a ketone that is conjugated to a cyclic moiety .

Safety and Hazards

Cyclohexanone, 4-(methylthio)- is flammable and harmful if swallowed, in contact with skin or if inhaled . It is recommended to use personal protective equipment including gloves, safety glasses, and proper ventilation when handling cyclohexanone .

Future Directions

Cyclohexanone is a simple and widely available raw material that can be obtained from lignin biomass, highlighting its renewable and sustainable features . It has been demonstrated to be viable for constructing functionalized arenes and benzoheteroarenes, with recent extensive development on transition metal-free oxidative dehydrogenative aromatization .

Properties

IUPAC Name

4-methylsulfanylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHISIUWJDEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309945
Record name 4-(Methylthio)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23510-98-7
Record name 4-(Methylthio)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23510-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexanone, 4-(methylthio)-
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